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Compound of Interest

Compound Name: Benzhydryl 2-chloroethyl ether

Cat. No.: B134878

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound 2-
Chloroethyl Benzhydryl Ether, identified by the CAS number 32669-06-0. This compound is
also known by other names including Benzhydryl 2-chloroethyl ether and 1,1'-[(2-
Chloroethoxy)methylene]bis[benzene].[1][2][3][4][5][6][7]1[8][9][10] Its molecular formula is
C15H15CIO, with a molecular weight of approximately 246.73 g/mol .[1][4][7][10] This
document is intended to serve as a resource for scientists and professionals involved in
research and drug development by consolidating the accessible spectroscopic information.

Summary of Spectroscopic Data

While comprehensive, experimentally validated spectroscopic datasets with detailed protocols
for 2-Chloroethyl Benzhydryl Ether are not readily available in the public domain, this guide
compiles the most relevant information from existing resources. Several chemical suppliers
indicate that detailed characterization data, including *H-NMR, Mass Spectrometry (MS), and
Infrared (IR) spectroscopy, are provided upon purchase of the compound as a reference
standard.[1][6][8]

Mass Spectrometry

The electron ionization mass spectrum of 2-Chloroethyl Benzhydryl Ether is available through
the NIST WebBook.[3] An analysis of the spectrum reveals several key fragments. The data
presented in the table below is an interpretation of the graphical spectrum.
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m/z (Mass-to-Charge Ratio) Relative Intensity Possible Fragment

167 High [Ci3H11]* (Benzhydryl cation)

165 Moderate Iso-topic peak of Benzhydryl
cation

77 Moderate [CeHs]* (Phenyl cation)

51 Low [CaHs]*

247 Very Low [M+H]* (Protonated Molecule)

Infrared (IR) Spectroscopy

The gas-phase infrared spectrum of 2-Chloroethyl Benzhydryl Ether is also accessible via the
NIST WebBook.[5] The following table summarizes the approximate positions of the major
absorption bands, which are characteristic of the functional groups present in the molecule.

Vibrational Mode

Wavenumber (cm~?) Intensity ,
Assignment
~3050 Medium Aromatic C-H Stretch
~2950 Medium Aliphatic C-H Stretch
~1600, ~1490, ~1450 Strong Aromatic C=C Bending
~1100 Strong C-O-C (Ether) Stretch
C-H Bending (out-of-plane) for
~750, ~700 Strong monosubstituted benzene
rings
~650 Medium C-ClI Stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed, publicly available *H and *3C NMR data for 2-Chloroethyl Benzhydryl Ether, including
chemical shifts, coupling constants, and peak assignments, could not be located in publicly
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accessible databases or scientific literature at the time of this report. Predicted NMR data is
mentioned by some sources, but the experimental spectra are not provided.[2][3][7]

Experimental Protocols

Detailed experimental protocols for the acquisition of the above-mentioned spectroscopic data
are not available in the public domain. Commercial suppliers who provide this data with their
reference standards would be the primary source for this information.

Generally, standard techniques would be employed for the analysis:

e Mass Spectrometry: Electron ionization (El) is a common method for obtaining the mass
spectrum of organic compounds. The sample is introduced into the mass spectrometer,
typically after separation by gas chromatography (GC-MS), where it is bombarded with a
high-energy electron beam, leading to ionization and fragmentation.

« Infrared Spectroscopy: A Fourier-Transform Infrared (FTIR) spectrometer is typically used to
obtain an IR spectrum. The sample can be analyzed as a neat liquid, in a solution, or as a
gas. The instrument measures the absorption of infrared radiation at various wavelengths,
corresponding to the vibrational frequencies of the bonds within the molecule.

 NMR Spectroscopy: *H and 13C NMR spectra are typically recorded on a high-field NMR
spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCls), and the spectra
are acquired using standard pulse sequences.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound like 2-Chloroethyl Benzhydryl Ether.
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General Workflow for Spectroscopic Analysis
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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the spectroscopic characteristics of 2-
Chloroethyl Benzhydryl Ether based on currently available data. For definitive and detailed
analysis, it is recommended to acquire a certified reference standard and the accompanying
analytical data from a reputable supplier.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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